molecular formula C7H7NO3S B8404687 3-Carbamoyl-thiophene-2-carboxylic acid methyl ester

3-Carbamoyl-thiophene-2-carboxylic acid methyl ester

Cat. No. B8404687
M. Wt: 185.20 g/mol
InChI Key: FEXVVEGYSVJCDG-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

A solution of 3-carbamoyl-thiophene-2-carboxylic acid methyl ester (125 mg, 0.67 mmol) in methanol (2.0 mL) at 25° C. was treated with a 1N aqueous sodium hydroxide solution (2.0 mL, 2.02 mmol). The reaction was stirred at 25° C. for 18 h. At this time, the reaction was concentrated in vacuo. The residue was diluted with water (10 mL) and then acidified to pH=2 with a 1N aqueous hydrochloric acid solution. The resulting slurry was cooled to 0° C. The solids were collected by filtration, washed with water, and dried in vacuo to afford 3-carbamoyl-thiophene-2-carboxylic acid (102 mg, 88.3%) as an off-white solid: LR-MS for C6H5NO3S (M−H)+ at m/z=170.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:10](=[O:12])[NH2:11])=[O:4].[OH-].[Na+]>CO>[C:10]([C:9]1[CH:8]=[CH:7][S:6][C:5]=1[C:3]([OH:4])=[O:2])(=[O:12])[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
COC(=O)C=1SC=CC1C(N)=O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(N)(=O)C1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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